3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one
Description
The compound 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one features a dihydropyridinone core substituted with a methyl group, an isopropyl group, and a tetramethyl dioxaborolane moiety. Key characteristics include:
- Dihydropyridinone backbone: A lactam structure with partial unsaturation, influencing electronic delocalization and stability compared to fully aromatic pyridines .
- Tetramethyl dioxaborolane group: A boronic ester that enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, compared to free boronic acids .
This compound’s structural features make it relevant in synthetic organic chemistry, particularly in the preparation of complex biaryl systems via palladium-catalyzed reactions .
Properties
Molecular Formula |
C15H24BNO3 |
|---|---|
Molecular Weight |
277.17 g/mol |
IUPAC Name |
3-methyl-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C15H24BNO3/c1-10(2)17-9-12(8-11(3)13(17)18)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 |
InChI Key |
AJRFEIGALQNWBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyridinone core through a cyclization reaction, followed by the introduction of the boronate ester group via a Suzuki-Miyaura coupling reaction. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various cross-coupled products.
Scientific Research Applications
3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Dihydropyridinone Derivatives
Compounds with dihydropyridinone cores but differing substituents exhibit varied properties:
Key Differences :
- The dioxaborolane group in the target compound enables direct participation in Suzuki couplings, unlike nitro or cyano substituents in analogs .
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas the boronate ester balances stability and reactivity .
Comparison with Boron-Containing Compounds
Boronic Esters vs. Boronic Acids
| Property | Tetramethyl Dioxaborolane (Target) | Free Boronic Acid |
|---|---|---|
| Stability | High (less prone to protodeboronation) | Low (sensitive to moisture) |
| Reactivity | Moderate (requires base activation) | High (direct coupling possible) |
| Synthetic Utility | Preferred for storage and handling | Used in aqueous conditions |
The target compound’s dioxaborolane group offers superior stability, making it advantageous for multi-step syntheses .
Electronic Effects
Using Parr and Pearson’s absolute hardness (η) concept :
- The dioxaborolane group is electron-withdrawing, increasing the compound’s hardness (η) compared to alkyl-substituted analogs.
Spectral Characteristics
While direct data for the target compound is unavailable, comparisons with and –6 suggest:
- ¹H NMR : Signals near δ 1.2–1.5 ppm for isopropyl CH₃ groups; δ 3.0–4.0 ppm for dioxaborolane methyl groups.
- IR: B-O stretches ~1,300–1,400 cm⁻¹, absent in non-boron analogs .
- HRMS: Accurate mass confirmation of the boron isotope pattern (¹¹B vs. ¹⁰B) distinguishes it from non-boron compounds .
Biological Activity
3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one |
| CAS Number | 1706754-37-1 |
| Molecular Formula | C15H24BNO3 |
| Molecular Weight | 283.17 g/mol |
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes involved in metabolic processes. Boron-containing compounds have been shown to exhibit unique reactivity and biological properties, including enzyme inhibition and modulation of cellular pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that related compounds exhibited significant antiproliferative activity against various cancer cell lines. For example, an analogue showed an IC50 value of 1.71 µM against melanoma A375 cells .
- Mechanism of Action : These compounds often induce cell cycle arrest and apoptosis in cancer cells. Specific studies indicated that they could lead to the accumulation of cells in the G2/M phase of the cell cycle, thereby halting proliferation .
Enzyme Inhibition
The dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophiles in enzymes. This property allows such compounds to act as enzyme inhibitors, potentially affecting metabolic pathways critical for cancer cell survival.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Mitotic Inhibitors : A study focused on mitotic inhibitors derived from dihydropyridine frameworks found that modifications at specific positions significantly enhanced their anticancer properties . The structure–activity relationship (SAR) analysis revealed that certain substitutions could increase potency and selectivity against cancer cells.
- Enzyme Interaction Studies : Research involving boron-containing compounds has shown that these molecules can effectively inhibit key enzymes involved in cancer metabolism. For example, a study reported that a similar dioxaborolane derivative inhibited a critical enzyme in cancerous cells, leading to reduced proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
